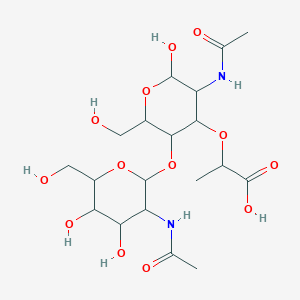
N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic acid, also known as N-acetylmuramyl-L-alanyl-D-isoglutamine or MURNAc, is a key component of peptidoglycan, a major component of the bacterial cell wall. It is composed of a disaccharide of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAMA). Peptidoglycan is essential for the growth and development of bacteria, and it is also involved in the regulation of bacterial cell shape and size. MURNAc is a key component in the synthesis of peptidoglycan and is involved in the formation of the cell wall.
Aplicaciones Científicas De Investigación
Medical Applications
“N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid” is a component of hyaluronan, an unbranched polysaccharide. Hyaluronan’s strong water-retaining ability and visco-elastic properties have been broadly utilized in medical applications .
Regenerative Medicine
The compound and its derivatives have potential use in regenerative medicine . They have been used in food, cosmetics, and pharmaceutical industries and are currently produced by acid hydrolysis of chitin .
Osteoarthritis Treatment
Glucosamine sulfate and glucosamine hydrochloride, which are derived from “N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid”, have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects .
Wound Healing
Biomedical applications of the compound include wound healing . It has been shown to promote the healing process, making it valuable in the medical field .
Bone Regeneration
Another application of “N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid” is in bone regeneration . It has been used in the development of materials that can support the growth and repair of bone tissue .
Drug Delivery
The compound has been used as a drug carrier for molecular therapies, such as drug and gene delivery systems . It plays a role in imaging for tumor and cancer detection .
Mecanismo De Acción
Target of Action
The primary targets of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid are enzymes such as Chitobiase in Serratia marcescens and Lysozyme C and Beta-1,4-galactosyltransferase 1 in humans . These enzymes play crucial roles in various biological processes, including the metabolism of glycoproteins and proteoglycans.
Mode of Action
N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid interacts with its targets by binding to the active sites of these enzymes, thereby influencing their activity . The exact nature of these interactions and the resulting changes in the enzymes’ functions are still under investigation.
Biochemical Pathways
N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid is involved in the metabolism of glycoproteins and proteoglycans . These compounds form the ground substance in the extracellular matrix of connective tissue . By influencing the activity of enzymes involved in their metabolism, N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid can potentially affect various biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid’s action are largely dependent on its interaction with its target enzymes. For instance, it can potentially influence the synthesis of glycosaminoglycans in cartilage . .
Propiedades
IUPAC Name |
2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O13/c1-6(17(28)29)31-16-12(21-8(3)25)18(30)32-10(5-23)15(16)34-19-11(20-7(2)24)14(27)13(26)9(4-22)33-19/h6,9-16,18-19,22-23,26-27,30H,4-5H2,1-3H3,(H,20,24)(H,21,25)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKIVDUWFNRJHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13787036 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

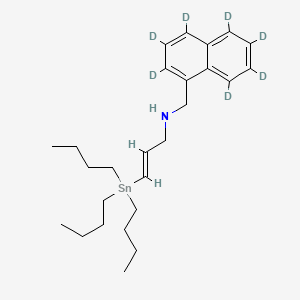
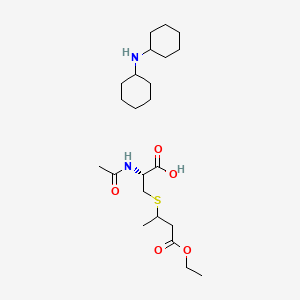
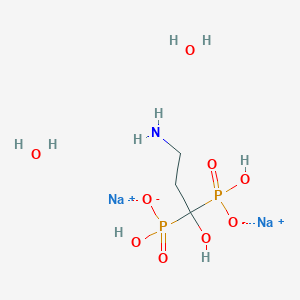
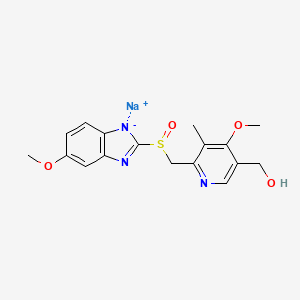


![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)
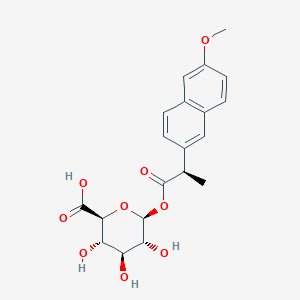
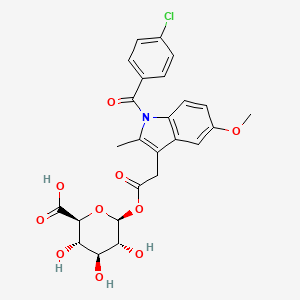

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)
